molecular formula C14H17NO2 B8592186 1-[(4-Methoxyphenyl)methyl]-3-methylidenepiperidin-2-one CAS No. 68074-13-5

1-[(4-Methoxyphenyl)methyl]-3-methylidenepiperidin-2-one

Cat. No. B8592186
M. Wt: 231.29 g/mol
InChI Key: KTVGIFLJTIDJHL-UHFFFAOYSA-N
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Patent
US04129571

Procedure details

A solution of methyl N-(p-methoxybenzyl)nipecotate hydrochloride (30.7 g) and 8.4 g of sodium hydroxide in 900 ml of methanol and 45 ml of water is stirred at room temperature for 17 hours. The solution is evaporated to dryness in vacuo, the residue diluted with toluene, and this again evaporated to dryness in vacuo. To the residue is added 1 liter of acetic anhydride and 140 ml of triethylamine, and the resulting mixture is heated under reflux for 4 hours. The reaction mixture is evaporated to dryness in vacuo, the residue taken up in chloroform, washed with water, dried, and concentrated in vacuo. The residual oil is chromatographed on silica gel using 1:1 hexane-ethyl acetate as the eluant, and yields 16.9 g of 1-(p-methoxybenzyl)-3-methylene-2-piperidone as a chromatographically pure yellow oil. Alternatively, the oil can be distilled to give analytically pure 1-(p-methoxybenzyl)-3-methylene-2-piperidone, b.p. 145°-155°/0.05 mm.
Name
methyl N-(p-methoxybenzyl)nipecotate hydrochloride
Quantity
30.7 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:20]=[CH:19][C:7]([CH2:8][N:9]2[CH2:18][CH2:17][CH2:16][CH:11]([C:12](OC)=O)[CH2:10]2)=[CH:6][CH:5]=1.[OH-:21].[Na+]>CO.O>[CH3:2][O:3][C:4]1[CH:20]=[CH:19][C:7]([CH2:8][N:9]2[CH2:18][CH2:17][CH2:16][C:11](=[CH2:12])[C:10]2=[O:21])=[CH:6][CH:5]=1 |f:0.1,2.3|

Inputs

Step One
Name
methyl N-(p-methoxybenzyl)nipecotate hydrochloride
Quantity
30.7 g
Type
reactant
Smiles
Cl.COC1=CC=C(CN2CC(C(=O)OC)CCC2)C=C1
Name
Quantity
8.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
900 mL
Type
solvent
Smiles
CO
Name
Quantity
45 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution is evaporated to dryness in vacuo
ADDITION
Type
ADDITION
Details
the residue diluted with toluene
CUSTOM
Type
CUSTOM
Details
this again evaporated to dryness in vacuo
ADDITION
Type
ADDITION
Details
To the residue is added 1 liter of acetic anhydride and 140 ml of triethylamine
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated to dryness in vacuo
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residual oil is chromatographed on silica gel using 1:1 hexane-ethyl acetate as the eluant

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CN2C(C(CCC2)=C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16.9 g
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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